molecular formula C13H17NO2 B14160053 2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate CAS No. 46742-18-1

2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate

Cat. No.: B14160053
CAS No.: 46742-18-1
M. Wt: 219.28 g/mol
InChI Key: BWJAQVSVFPHGSU-CMDGGOBGSA-N
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Description

2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate typically involves the esterification of 3-phenylprop-2-enoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Phenylacetic acid or benzaldehyde.

    Reduction: 2-(dimethylamino)ethyl (2E)-3-phenylpropan-1-ol.

    Substitution: Various substituted esters or amines depending on the reagents used.

Scientific Research Applications

2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.

    2-(dimethylamino)ethyl acrylate: Another similar ester with applications in coatings and adhesives.

    2-(dimethylamino)ethanol: A precursor in the synthesis of various esters and amides.

Uniqueness

2-(dimethylamino)ethyl (2E)-3-phenylprop-2-enoate is unique due to its specific structural features that combine the properties of both the dimethylamino group and the phenylprop-2-enoate moiety

Properties

CAS No.

46742-18-1

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-(dimethylamino)ethyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C13H17NO2/c1-14(2)10-11-16-13(15)9-8-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3/b9-8+

InChI Key

BWJAQVSVFPHGSU-CMDGGOBGSA-N

Isomeric SMILES

CN(C)CCOC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CN(C)CCOC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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